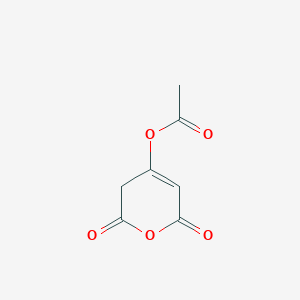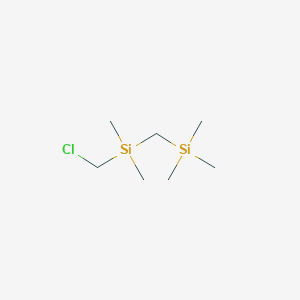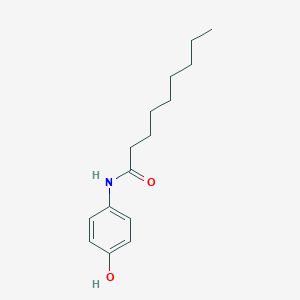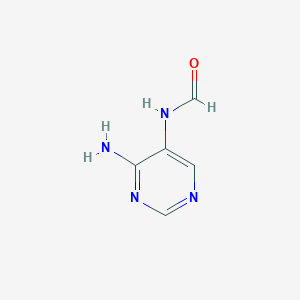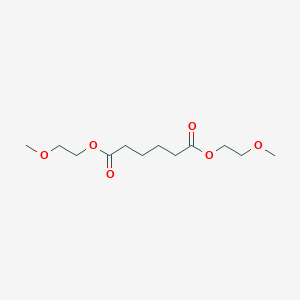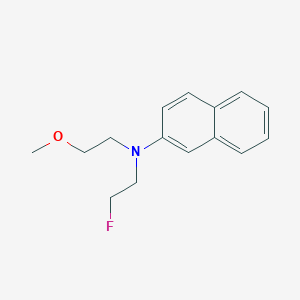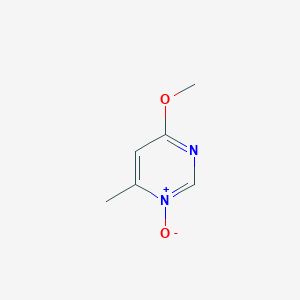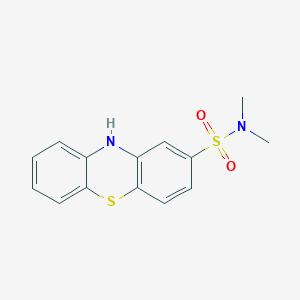![molecular formula C28H16 B094374 Dibenzo[fg,ij]pentaphene CAS No. 197-69-3](/img/structure/B94374.png)
Dibenzo[fg,ij]pentaphene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo[fg,ij]pentaphene (DBP) is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in recent years due to its unique structure and potential applications in various fields of science. DBP is a highly conjugated molecule with five fused benzene rings, making it an interesting compound for researchers to study.
Wissenschaftliche Forschungsanwendungen
Dibenzo[fg,ij]pentaphene has several potential applications in various fields of science, including materials science, organic electronics, and biomedical research. In materials science, Dibenzo[fg,ij]pentaphene has been shown to have excellent charge transport properties, making it a promising candidate for use in organic electronic devices such as solar cells and transistors. In addition, Dibenzo[fg,ij]pentaphene has been shown to have strong fluorescence properties, making it useful for imaging applications in biology and medicine.
Wirkmechanismus
The mechanism of action of Dibenzo[fg,ij]pentaphene is not well understood, but it is believed to interact with cellular membranes and proteins. Studies have shown that Dibenzo[fg,ij]pentaphene can induce changes in the lipid composition of membranes, which can affect the function of membrane-bound proteins. In addition, Dibenzo[fg,ij]pentaphene has been shown to interact with DNA, potentially leading to DNA damage and mutations.
Biochemische Und Physiologische Effekte
Dibenzo[fg,ij]pentaphene has been shown to have several biochemical and physiological effects, including cytotoxicity and genotoxicity. Studies have shown that Dibenzo[fg,ij]pentaphene can induce cell death in various cell lines, including cancer cells. In addition, Dibenzo[fg,ij]pentaphene has been shown to induce DNA damage and mutations, potentially leading to the development of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Dibenzo[fg,ij]pentaphene in lab experiments is its unique structure, which allows for the study of conjugated systems and charge transport properties. In addition, Dibenzo[fg,ij]pentaphene has strong fluorescence properties, making it useful for imaging applications. However, one limitation of using Dibenzo[fg,ij]pentaphene in lab experiments is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on Dibenzo[fg,ij]pentaphene, including the development of new synthesis methods, the study of its interactions with cellular membranes and proteins, and the development of new applications in materials science and biomedical research. In addition, further studies are needed to understand the mechanism of action of Dibenzo[fg,ij]pentaphene and its potential toxicity.
Synthesemethoden
The synthesis of Dibenzo[fg,ij]pentaphene is a complex process that involves several steps. One of the most common methods for synthesizing Dibenzo[fg,ij]pentaphene is through the use of a Diels-Alder reaction between a benzene ring and a cyclopentadiene. This reaction results in the formation of a cyclohexene ring, which can then be converted into a benzene ring through a series of reactions. The final step in the synthesis of Dibenzo[fg,ij]pentaphene involves the fusion of five benzene rings, resulting in the formation of the highly conjugated Dibenzo[fg,ij]pentaphene molecule.
Eigenschaften
CAS-Nummer |
197-69-3 |
|---|---|
Produktname |
Dibenzo[fg,ij]pentaphene |
Molekularformel |
C28H16 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
heptacyclo[13.11.1.12,10.04,9.019,27.020,25.014,28]octacosa-1(26),2,4,6,8,10(28),11,13,15,17,19(27),20,22,24-tetradecaene |
InChI |
InChI=1S/C28H16/c1-3-9-19-17(7-1)15-25-26-16-18-8-2-4-10-20(18)22-12-6-14-24(28(22)26)23-13-5-11-21(19)27(23)25/h1-16H |
InChI-Schlüssel |
VCGMPHXNFLPGQK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC6=C5C(=CC7=CC=CC=C67)C4=CC2=C1 |
Kanonische SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC6=C5C(=CC7=CC=CC=C67)C4=CC2=C1 |
Andere CAS-Nummern |
197-69-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



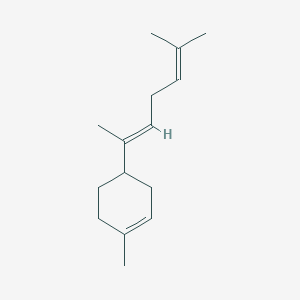
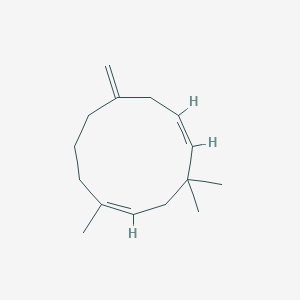
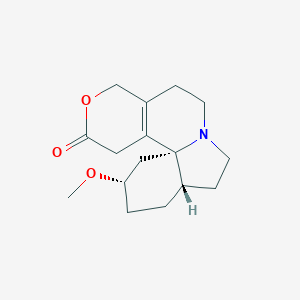
![5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B94299.png)
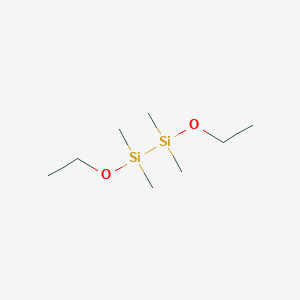
![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B94301.png)
